Tetrapropylene glycol
Overview
Description
Tetrapropylene glycol is an organic compound with the molecular formula C₁₂H₂₆O₅. It is a member of the propylene glycol family, which includes monopropylene glycol, dipropylene glycol, and tripropylene glycol. This compound is known for its versatile properties and is used in various industrial and scientific applications.
Preparation Methods
Tetrapropylene glycol is typically synthesized through the hydrolysis of 1,2-epoxy propane (propylene oxide). The process involves the reaction of propylene oxide with water under elevated temperature and pressure conditions. The resulting mixture of propylene glycol oligomers is then separated by distillation to obtain this compound . This method ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Tetrapropylene glycol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions involving this compound typically yield alcohols and other reduced products.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetrapropylene glycol has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and a reactant in various chemical reactions and processes.
Biology: this compound is used in biological research as a stabilizer and a preservative for biological samples.
Medicine: It is used in the formulation of pharmaceuticals and personal care products due to its low toxicity and high solubility.
Mechanism of Action
The mechanism of action of tetrapropylene glycol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a stabilizer and preservative by interacting with cellular components and preventing degradation. In chemical reactions, this compound serves as a solvent and reactant, facilitating the formation of desired products through its interactions with other molecules .
Comparison with Similar Compounds
Tetrapropylene glycol is part of the propylene glycol family, which includes:
Monopropylene glycol: Known for its use in antifreeze and de-icing solutions.
Dipropylene glycol: Used in the production of cosmetics and personal care products.
Tripropylene glycol: Commonly used in the manufacture of polyester resins and functional fluids.
Compared to its counterparts, this compound is unique due to its higher molecular weight and increased number of propoxy groups, which enhance its solubility and stability in various applications .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMSMOUDQXMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029324 | |
Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
24800-25-7 | |
Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24800-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrapropylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAPROPYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEW2972NUZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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